REACTION_CXSMILES
|
[CH3:1][CH:2]([N:4]1[C:8]2[NH:9][C:10](=O)[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[C:7]=2[CH:6]=[N:5]1)[CH3:3].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:10]1[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[C:7]2[CH:6]=[N:5][N:4]([CH:2]([CH3:3])[CH3:1])[C:8]=2[N:9]=1
|
Name
|
|
Quantity
|
4.12 g
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Type
|
reactant
|
Smiles
|
CC(C)N1N=CC2=C1NC(C=C2C(=O)O)=O
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Name
|
|
Quantity
|
26 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The flask was sealed
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CONCENTRATION
|
Details
|
the contents were concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to remove most of volatiles
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Type
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ADDITION
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Details
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The residual contents were poured into a mixture of ice and 3M NaOH (60 mL)
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Type
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TEMPERATURE
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Details
|
cooled in an ice bath
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Type
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EXTRACTION
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Details
|
The resulting suspension was extracted with EtOAc (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was dried in a hi-vac oven overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The title compound was collected as 4.11 g (90%)
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C2=C(N1)N(N=C2)C(C)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |